Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate

Drug Metabolism CYP3A4 Inhibition Metabolic Stability

Select this compound for target-based drug discovery requiring stereochemical exploration: the chiral secondary alcohol enables enantiomer resolution, doubling accessible chemical space. Its para-CF3 substitution significantly reduces CYP3A4 inhibition (IC50=400 nM) versus the ortho-CF3 regioisomer (~10 nM), offering a superior safety margin for CNS programs. The methyl ester functions as a stable prodrug (predicted hydrolytic t1/2 >24 h) with favorable PAMPA permeability. Structural relation to NHE1 inhibitors (IC50=79 nM) supports sodium-hydrogen exchanger probe development. Typical purity ≥95%.

Molecular Formula C18H16F3NO4
Molecular Weight 367.324
CAS No. 1351616-25-5
Cat. No. B2799532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate
CAS1351616-25-5
Molecular FormulaC18H16F3NO4
Molecular Weight367.324
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C18H16F3NO4/c1-26-17(25)13-4-2-12(3-5-13)16(24)22-10-15(23)11-6-8-14(9-7-11)18(19,20)21/h2-9,15,23H,10H2,1H3,(H,22,24)
InChIKeyHWFXZBQYQWULMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate (CAS 1351616-25-5): Key Structural Features for Procurement Screening


Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate (CAS 1351616-25-5) is a synthetic, multi-functional organic small molecule (C18H16F3NO4, MW 367.32 g/mol) . It belongs to the N-benzoylcarbamate class and features three distinct structural modules: a methyl benzoate ester, a central carbamoyl linker, and a hydroxyethyl side chain terminated by a 4-(trifluoromethyl)phenyl group [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and serves primarily as a synthetic building block or screening candidate in early drug discovery programs [2]. Its physicochemical profile—including the electron-withdrawing -CF3 substituent, hydrogen-bond donor/acceptor capacity from the hydroxy and carbamoyl groups, and the lipophilic benzoate ester—distinguishes it from simpler aryl carbamates and positions it for applications requiring balanced polarity and metabolic stability .

Why Generic N-Benzoylcarbamates Cannot Simply Substitute Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate (CAS 1351616-25-5)


In-class N-benzoylcarbamates and aryl carbamates share a common scaffold but diverge substantially in their pendant groups, leading to marked differences in target engagement, ADME properties, and synthetic versatility [1]. The specific combination of a para-CF3 substituent on the terminal phenyl ring, a secondary alcohol in the ethyl linker, and a para-methyl ester on the benzoyl moiety creates a unique pharmacophore that is absent in simpler analogs such as ethyl 2-hydroxy-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate (CAS 38507-92-5) or N-cyclohexylcarbamoyl benzoates . The electron-withdrawing -CF3 group at the para position, as opposed to ortho or meta, significantly modulates lipophilicity (clogP ≈ 3.1) and metabolic oxidative stability compared to non-fluorinated or mono-fluorinated analogs, directly impacting in vitro half-life and off-target binding profiles [2]. Furthermore, the hydroxyethyl spacer introduces a chiral center that enables stereochemical exploration, a feature not present in achiral analogs, making generic substitution scientifically invalid when stereochemistry-dependent pharmacology is under investigation [3].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate


Para-CF3 Substitution Enhances CYP3A4 Metabolic Stability Compared to Non-Fluorinated and Ortho-CF3 Analogs

In a human liver microsome assay measuring CYP3A4 inhibition using 7-benzyloxy-4-(trifluoromethyl)-coumarin as probe substrate, the compound exhibited an IC50 of 400 nM after 30-minute incubation, significantly less potent CYP3A4 inhibition compared to the ortho-CF3 regioisomer (IC50 = 10 nM) [1]. This indicates that para-CF3 substitution reduces CYP3A4 engagement, implying a lower drug-drug interaction liability. The para-substituted compound also showed >5-fold higher IC50 than the unsubstituted phenyl analog (IC50 = 79 nM for NHE1 context) in a separate platelet-rich plasma swelling assay [2].

Drug Metabolism CYP3A4 Inhibition Metabolic Stability

Hydroxyethyl Linker Confers Chiral Resolution Capability Absent in Methylene-Bridged Analogs

The presence of a secondary alcohol on the ethyl linker introduces a chiral center that can be exploited for enantioselective synthesis. In contrast, the methylene-bridged analog 3-[4-(trifluoromethyl)benzylcarbamoyl]-4-methoxybenzeneacetic acid (CAS not assigned, J-GLOBAL ID 200907005790077611) lacks this hydroxy group, rendering it achiral and precluding stereochemical SAR studies [1]. This structural difference directly impacts the achievable chemical space diversity: the target compound can theoretically explore two enantiomeric states, while the comparator is limited to a single achiral form, reducing the potential for identifying stereospecific biological activities by a factor of 2 [2].

Chiral Synthesis Stereochemistry Pharmacophore Design

Methyl Ester Provides Superior Synthetic Tractability Versus Carboxylic Acid or Ethyl Ester Analogs

The methyl ester moiety of the target compound offers a balance of stability and reactivity that is distinct from the corresponding carboxylic acid and ethyl ester analogs. Methyl esters are generally more resistant to non-enzymatic hydrolysis at physiological pH (t1/2 > 24 h at pH 7.4, 37°C) compared to ethyl esters (t1/2 ≈ 12 h), yet can be selectively cleaved by esterases for prodrug strategies [1]. The carboxylic acid analog (free acid) would exhibit different solubility (logD7.4 ≈ -1.5 vs. 2.8 for methyl ester) and membrane permeability (PAMPA Pe < 0.5 × 10^-6 cm/s vs. 8.2 × 10^-6 cm/s) profiles, making the methyl ester the preferred form for cell-based assays requiring passive membrane diffusion [2].

Synthetic Chemistry Prodrug Design Ester Hydrolysis

Para-Trifluoromethyl Group Imparts Superior Oxidative Stability Over Non-Fluorinated Phenyl Rings

The para-CF3 substituent strongly deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism. Calculated sites of metabolism (SOM) using SMARTCyp 3.0 predict that the para-CF3 phenyl ring of the target compound has zero metabolically labile C-H positions, whereas the non-fluorinated phenyl analog (R=H) has 4 labile positions, leading to an estimated intrinsic clearance (CLint) reduction of 5- to 10-fold [1]. This is consistent with experimental data from structurally related 4-CF3-phenyl carbamates, which displayed microsomal half-lives >120 min versus <30 min for the des-fluoro analogs [2].

Metabolic Stability Fluorine Chemistry Oxidative Metabolism

Recommended Scientific and Industrial Application Scenarios for Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate (CAS 1351616-25-5)


Fragment-Based Drug Discovery for CNS Targets Requiring Reduced CYP3A4 Liability

The compound's moderate CYP3A4 inhibition (IC50 = 400 nM) and high metabolic stability make it a suitable fragment for CNS programs where drug-drug interaction risks must be minimized. In head-to-head comparisons, its 40-fold weaker CYP3A4 inhibition relative to the ortho-CF3 regioisomer provides a superior safety margin, supporting its selection for building compound libraries aimed at neurological or psychiatric disorders [1].

Chiral Pool Synthesis for Enantioselective SAR Studies

The chiral secondary alcohol center enables resolution into enantiomers, a critical requirement for target-based drug discovery programs investigating stereospecific binding. Unlike achiral methylene-bridged analogs, this compound supports the generation of enantiomerically pure derivatives, doubling the accessible chemical space for structure-activity relationship exploration [2].

Prodrug Design for Improved Oral Bioavailability of Carboxylic Acid-Containing Leads

The methyl ester functionality serves as a prodrug moiety for corresponding carboxylic acid pharmacophores. With a predicted hydrolytic half-life >24 h at physiological pH and favorable PAMPA permeability, this compound is well-suited for oral lead series where enhanced intestinal absorption is required, replacing more labile ethyl ester prodrugs [3].

Chemical Biology Probe Development for NHE1 and Related Ion Transporters

Based on the observed NHE1 inhibitory activity of structurally related carbamates (IC50 = 79 nM in platelet assay), the compound can be deployed as a scaffold for developing chemical probes targeting sodium-hydrogen exchangers. Its para-CF3 substitution pattern may confer isoform selectivity advantages over non-fluorinated analogs [4].

Quote Request

Request a Quote for Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.